Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552820
InChI: InChI=1S/C9H7BrCl2O2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C9H7BrCl2O2
Molecular Weight: 297.96 g/mol

Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester

CAS No.:

Cat. No.: VC16552820

Molecular Formula: C9H7BrCl2O2

Molecular Weight: 297.96 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester -

Specification

Molecular Formula C9H7BrCl2O2
Molecular Weight 297.96 g/mol
IUPAC Name methyl 2-(bromomethyl)-3,5-dichlorobenzoate
Standard InChI InChI=1S/C9H7BrCl2O2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3
Standard InChI Key ZLQQSFBINAEEJE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)Cl)Cl)CBr

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzene ring substituted at the 2-position with a bromomethyl group (CH2Br-\text{CH}_2\text{Br}) and at the 3- and 5-positions with chlorine atoms. A methyl ester (COOCH3-\text{COOCH}_3) occupies the 1-position, completing the esterified benzoic acid backbone . This arrangement confers both electrophilic (via the bromomethyl group) and lipophilic (via chlorine substituents) properties, enabling diverse reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC9H7BrCl2O2\text{C}_9\text{H}_7\text{BrCl}_2\text{O}_2
Molecular weight297.96 g/mol
Exact mass295.90100 Da
Polar surface area (PSA)26.30 Ų
LogP (octanol-water)3.67

The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents over water .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, analogous dichlorobenzoates exhibit planar aromatic systems with substituent-dependent torsional angles. Infrared (IR) spectroscopy would likely reveal characteristic ester carbonyl stretches near 1720 cm1^{-1} and C-Br vibrations around 560 cm1^{-1}. Nuclear magnetic resonance (NMR) spectra would display distinct signals for the methyl ester (δ ~3.9 ppm for OCH3\text{OCH}_3), aromatic protons (δ ~7.5–8.2 ppm), and bromomethyl group (δ ~4.3 ppm for CH2Br\text{CH}_2\text{Br}).

Synthesis Methodologies

Bromination-Esterification Pathways

The most common synthesis involves bromination of 3,5-dichlorobenzoic acid derivatives followed by esterification. For example, 3,5-dichlorobenzoic acid (CAS 2905-67-1) may undergo bromomethylation using CH2Br2\text{CH}_2\text{Br}_2 in the presence of Lewis acids like AlCl3\text{AlCl}_3, yielding 2-(bromomethyl)-3,5-dichlorobenzoic acid. Subsequent esterification with methanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) produces the target compound.

Table 2: Comparative Synthesis Strategies

MethodYieldKey ReagentsLimitations
Direct bromination60–70%CH2Br2\text{CH}_2\text{Br}_2, AlCl3\text{AlCl}_3Competing di-substitution
Wittig-based route50–60%PPh3CH3I\text{PPh}_3\text{CH}_3\text{I}, BH3\text{BH}_3Multi-step, lower yields

Physicochemical Properties

Solubility and Stability

The compound is moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but poorly soluble in water (<1 mg/mL at 25°C). Stability studies are lacking, but analogous bromomethyl aromatics are prone to hydrolysis under alkaline conditions, releasing HBr\text{HBr} and forming hydroxylmethyl derivatives.

Thermal Behavior

No direct melting or boiling point data exist, but related dichlorobenzoates melt between 80–120°C . Differential scanning calorimetry (DSC) would likely show exothermic decomposition above 200°C due to C-Br bond cleavage.

Applications in Research and Industry

Organic Synthesis

The bromomethyl group serves as a versatile electrophile in nucleophilic substitutions. For instance, reaction with amines produces secondary amines, while treatment with thiols yields thioethers. Such transformations are invaluable in pharmaceutical intermediate synthesis.

Polymer Chemistry

Comparative Analysis with Related Esters

Methyl 3,5-Dichlorobenzoate (CAS 2905-67-1)

This simpler analog lacks the bromomethyl group, reducing reactivity but improving hydrolytic stability . It serves primarily as a fungicide, unlike the brominated variant’s synthetic utility .

Methyl 2,5-Dichlorobenzoate (CAS 2905-67-1)

Used in plant growth regulation, this isomer highlights how substituent positioning alters biological activity . The 2,5-dichloro configuration may enhance phytotoxicity compared to the 3,5-isomer .

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